REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:13]1[C:12]2[C:2]3[CH:3]=[N:4][CH:5]=[CH:6][C:7]=3[O:8][CH2:9][CH2:10][C:11]=2[CH:15]=[CH:14]1 |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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1.66 g
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Type
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reactant
|
Smiles
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IC=1C=NC=CC1OCCC1=CSC=C1
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Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
112 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate in hexane
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Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C1=C(OCC2)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |